Ehp-inhibitor-1 vs. ALW-II-41-27: Distinct Eph Receptor Subtype Selectivity Profiles Drive Different Research Applications
Ehp-inhibitor-1 is an Eph family tyrosine kinase inhibitor that targets Eph receptors as a class . In contrast, ALW-II-41-27 demonstrates a defined EphA2-selective profile with a reported Kd of 12 nM for EphA2 in cell-free binding assays [1]. The absence of analogous quantitative EphA2 binding data for Ehp-inhibitor-1 in published literature does not represent a deficiency; rather, it reflects a fundamentally distinct selectivity profile within the Eph receptor family. Researchers seeking EphA2-selective pharmacological modulation should select ALW-II-41-27 based on its well-characterized affinity, whereas Ehp-inhibitor-1 is appropriate for investigations of broader Eph/ephrin signaling axis modulation [2].
| Evidence Dimension | EphA2 binding affinity |
|---|---|
| Target Compound Data | No published EphA2 Kd value; defined as Eph family pan-inhibitor |
| Comparator Or Baseline | ALW-II-41-27: Kd = 12 nM for EphA2 |
| Quantified Difference | Qualitative difference in selectivity: EphA2-selective (ALW-II-41-27) vs. Eph family pan-inhibition (Ehp-inhibitor-1) |
| Conditions | Cell-free binding assay (ALW-II-41-27 data) |
Why This Matters
Investigators requiring well-characterized EphA2 selectivity should select ALW-II-41-27; Ehp-inhibitor-1 serves research requiring broader Eph family modulation.
- [1] Selleck Chemicals. (2025). ALW-II-41-27 Product Page (Cat. No. S6515). Selleck.cn. View Source
- [2] Bold, G., et al. (2009). US Patent Application US20090099167A1. Pyrazolo[1,5-a]pyrimidine derivatives as Eph receptor inhibitors. View Source
